molecular formula C12H11N3O2S2 B14312823 2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole CAS No. 111371-26-7

2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole

Cat. No.: B14312823
CAS No.: 111371-26-7
M. Wt: 293.4 g/mol
InChI Key: YHQTXIPXCODMTK-UHFFFAOYSA-N
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Description

2-[(4-Methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a thienoimidazole core and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-[(4-Methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.

    Industry: Used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfoxide group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole is unique due to its thienoimidazole core, which is less common compared to the benzimidazole core found in similar compounds like pantoprazole and rabeprazole. This structural difference can lead to variations in chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

111371-26-7

Molecular Formula

C12H11N3O2S2

Molecular Weight

293.4 g/mol

IUPAC Name

2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole

InChI

InChI=1S/C12H11N3O2S2/c1-17-9-2-3-13-8(4-9)7-19(16)12-14-10-5-18-6-11(10)15-12/h2-6H,7H2,1H3,(H,14,15)

InChI Key

YHQTXIPXCODMTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CS(=O)C2=NC3=CSC=C3N2

Origin of Product

United States

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